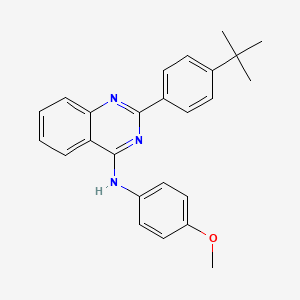![molecular formula C22H22N4S B11631684 7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11631684.png)
7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound belongs to the class of heterocyclic organic molecules, specifically pyrimidines fused with a benzothiophene ring system.
- Its chemical structure consists of a piperidine ring, a phenyl group, and a tetrahydrobenzothienopyrimidine core.
- The presence of the carbonitrile functional group (–CN) suggests potential reactivity and biological activity.
Vorbereitungsmethoden
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.
- Reaction Conditions : Specific reaction conditions may vary, but typically involve heating, solvent use, and catalysts.
- Industrial Production : While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Analyse Chemischer Reaktionen
- Reactivity : This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Nucleophilic substitution reactions using appropriate reagents.
- Major Products : These reactions yield derivatives with modified functional groups, influencing their properties.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Investigating the reactivity and synthetic pathways of this compound.
- Biology : Studying its interactions with biological macromolecules (enzymes, receptors, etc.).
- Medicine : Exploring its potential as a drug candidate (e.g., anticancer, antiviral, or anti-inflammatory properties).
- Industry : Assessing its use in materials science (e.g., organic electronics, dyes, or polymers).
Wirkmechanismus
- Targets : This compound likely interacts with specific cellular proteins or enzymes.
- Pathways : It may affect cell cycle regulation, apoptosis, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Uniqueness : Highlighting its distinct features compared to related compounds.
- Similar Compounds : While I don’t have a specific list, other pyrimidine-based molecules with similar structural motifs exist.
Remember that further research and experimental validation are crucial to fully understand the compound’s properties and applications.
Eigenschaften
Molekularformel |
C22H22N4S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
7-phenyl-4-piperidin-1-yl-6,8-dihydro-5H-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C22H22N4S/c23-14-22(16-7-3-1-4-8-16)10-9-17-18(13-22)27-21-19(17)20(24-15-25-21)26-11-5-2-6-12-26/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI-Schlüssel |
QEHVYEYGVKNYEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C3C4=C(CC(CC4)(C#N)C5=CC=CC=C5)SC3=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631605.png)
![2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11631615.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631617.png)

![N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11631631.png)
![2-(allylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631634.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11631635.png)

![N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11631659.png)
![2-{(E)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11631663.png)
![(2Z)-6-benzyl-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631668.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol](/img/structure/B11631676.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631678.png)
![N-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11631690.png)
